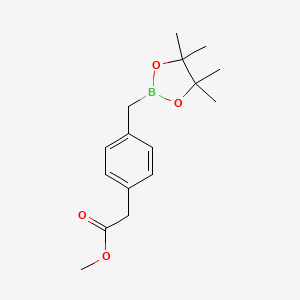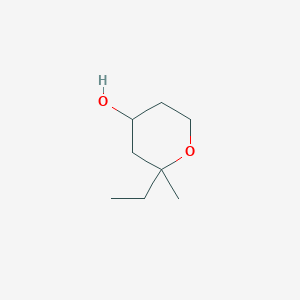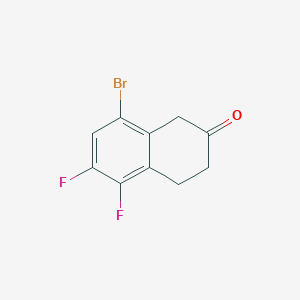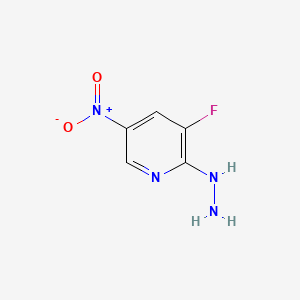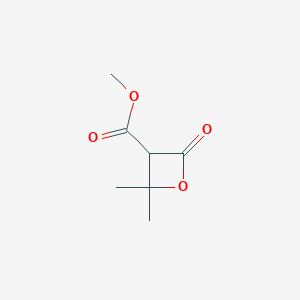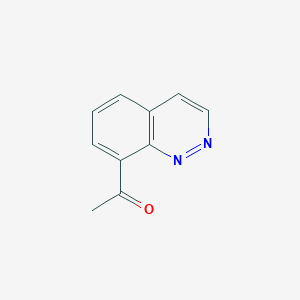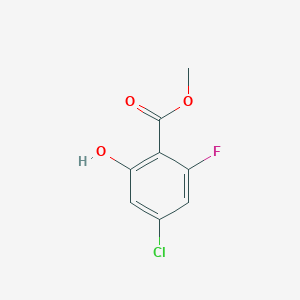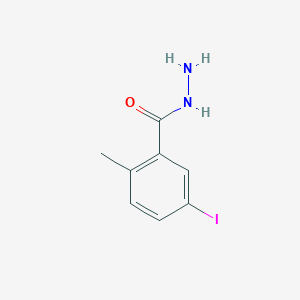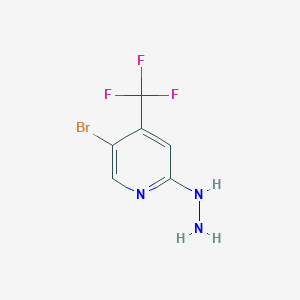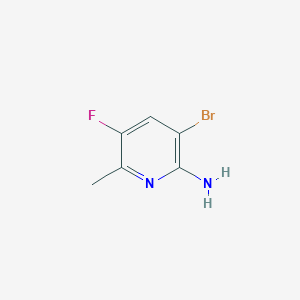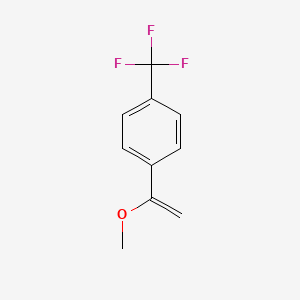
Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- is an organic compound with a complex structure that includes a benzene ring substituted with a methoxyethenyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the use of trifluoromethylation agents and methoxyethenylation reagents in the presence of catalysts to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the methoxyethenyl group can participate in various chemical reactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1-phenylethenyl) ether: This compound has a similar structure but lacks the trifluoromethyl group.
Benzene, 1-(1-methoxyethenyl)-3-methyl-: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- is unique due to the presence of both the methoxyethenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9F3O |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
1-(1-methoxyethenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3O/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-6H,1H2,2H3 |
Clave InChI |
BHTCWAQAUHWIOT-UHFFFAOYSA-N |
SMILES canónico |
COC(=C)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13671909.png)
